molecular formula C7H11NS B13120949 4-Ethyl-2-methylthiophen-3-amine CAS No. 87675-31-8

4-Ethyl-2-methylthiophen-3-amine

Cat. No.: B13120949
CAS No.: 87675-31-8
M. Wt: 141.24 g/mol
InChI Key: LJWIKOMTNBCITD-UHFFFAOYSA-N
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Description

4-Ethyl-2-methylthiophen-3-amine is a heterocyclic organic compound featuring a thiophene ring substituted with ethyl and methyl groups at positions 4 and 2, respectively, and an amine group at position 3. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including 4-Ethyl-2-methylthiophen-3-amine, often involves condensation reactions. Common methods include the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent .

Industrial Production Methods: Industrial production of thiophene derivatives typically employs scalable synthetic routes such as the Gewald and Paal–Knorr reactions. These methods are favored for their efficiency and ability to produce high yields of the desired compounds .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-2-methylthiophen-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Ethyl-2-methylthiophen-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethyl-2-methylthiophen-3-amine involves its interaction with specific molecular targets and pathways. In biological systems, thiophene derivatives can modulate enzyme activity, inhibit microbial growth, and interfere with cancer cell proliferation. The exact molecular targets and pathways depend on the specific application and the structure of the thiophene derivative .

Properties

CAS No.

87675-31-8

Molecular Formula

C7H11NS

Molecular Weight

141.24 g/mol

IUPAC Name

4-ethyl-2-methylthiophen-3-amine

InChI

InChI=1S/C7H11NS/c1-3-6-4-9-5(2)7(6)8/h4H,3,8H2,1-2H3

InChI Key

LJWIKOMTNBCITD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CSC(=C1N)C

Origin of Product

United States

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